molecular formula C19H14BrN3O4 B2864327 N-(3-bromophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899948-51-7

N-(3-bromophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2864327
M. Wt: 428.242
InChI Key: UQLYHKVYDHHBAR-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as BPNB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPNB belongs to the dihydropyridine class of compounds and has been studied for its unique properties and mechanism of action.

Scientific Research Applications

Synthesis and Chemical Properties

The compound N-(3-bromophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is related to a family of chemicals that have been synthesized for various biological and chemical studies. One relevant synthesis involves a series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, showcasing the versatility of bromo and nitro substitutions in developing compounds with potential insecticidal and fungicidal activities (Zhu et al., 2014). Another study involves the synthesis of bifunctional tetraaza macrocycles, indicating the strategic use of nitrobenzyl groups in crafting chelating agents with potential medical imaging applications (McMurry et al., 1992).

Biological Activities

Research into compounds structurally related to N-(3-bromophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide often focuses on their potential biological activities. A study on the synthesis of N-[2-Benzyloxy-5-(2-oxiranyl)phenyl]formamide, involving nitration, benzylation, and bromination steps similar to those that might be used in synthesizing the target compound, points towards methodologies for creating intermediates with relevance to pharmaceutical development (Mereyala & Sambaru, 2005). Additionally, the spectrophotometric determination of anionic surfactants in river waters using derivatives that include nitrobenzyl and pyridinium bromide functionalities highlights the application of similar compounds in environmental monitoring and analysis (Higuchi et al., 1980).

Ligand Design and Synthesis

Compounds with bromo, nitro, and carboxamide functionalities serve as key building blocks in the design and synthesis of ligands for biochemical applications. The development of ligands bearing 6-bromo-2,2'-bipyridine pendant arms, as described in the synthesis of architecturally preorganized ligands for potential biological labeling, showcases the strategic incorporation of such functional groups (Charbonnière, Weibel, & Ziessel, 2002).

Antioxidant and Anticholinergic Activities

The synthesis of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols, including natural products with bromo and nitro groups, reveals the potential of such compounds for antioxidant and anticholinergic activities. These synthesized molecules demonstrated powerful antioxidant activities when compared to standard antioxidants, highlighting the therapeutic potential of compounds with similar structural motifs (Rezai et al., 2018).

properties

IUPAC Name

N-(3-bromophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O4/c20-14-5-2-6-15(11-14)21-18(24)17-8-3-9-22(19(17)25)12-13-4-1-7-16(10-13)23(26)27/h1-11H,12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLYHKVYDHHBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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